molecular formula C5H7NS B1194994 3-Butenyl isothiocyanate CAS No. 3386-97-8

3-Butenyl isothiocyanate

Cat. No.: B1194994
CAS No.: 3386-97-8
M. Wt: 113.18 g/mol
InChI Key: SKIHGKNFJKJXPX-UHFFFAOYSA-N
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Description

3-Butenyl isothiocyanate is an organic compound with the molecular formula C5H7NS. It is a hydrolytic product of glucosinolates, which are sulfur and nitrogen-containing natural compounds derived from glucose and amino acids. This compound is known for its potential cytotoxic effects against various human cancer cell lines .

Biochemical Analysis

Biochemical Properties

3-Butenyl isothiocyanate plays a crucial role in various biochemical reactions. It is primarily formed through the hydrolysis of glucosinolates by the enzyme myrosinase . This reaction releases this compound, which then interacts with several biomolecules. For instance, it has been shown to interact with proteins and enzymes involved in detoxification processes, such as glutathione S-transferase . This interaction enhances the detoxification of harmful substances and contributes to the compound’s protective effects against oxidative stress .

Cellular Effects

This compound exhibits a range of effects on different cell types and cellular processes. In prostate cancer cells, it induces cytotoxic effects in a dose-dependent manner, leading to cell death through apoptosis . Additionally, it has been observed to inhibit the migration of cancer cells, thereby reducing their invasive potential . The compound also influences cell signaling pathways, including those involved in apoptosis and cell cycle regulation, and can modulate gene expression to promote cell death and inhibit proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and modifies proteins through the formation of covalent bonds with thiol groups, leading to the inhibition of enzyme activity . This modification can result in the activation of apoptosis pathways and the inhibition of cell proliferation . Additionally, this compound can induce epigenetic changes, such as histone modifications, which further contribute to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been shown to induce cytotoxic effects in cancer cells within 24 to 72 hours . The compound’s stability and degradation over time are also important factors to consider. Studies have indicated that this compound remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to the compound has been associated with sustained cytotoxic effects and inhibition of cell migration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the beneficial effects are prominent at moderate doses, while adverse effects become significant at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of glucosinolates . It interacts with enzymes such as myrosinase, which catalyzes the hydrolysis of glucosinolates to produce this compound . This compound can also influence metabolic flux by modulating the activity of detoxification enzymes, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness . For example, its accumulation in cancerous tissues enhances its anticancer effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize within the cytoplasm and mitochondria, where it can exert its cytotoxic effects . The compound’s targeting to specific organelles is influenced by post-translational modifications and targeting signals that direct it to these compartments . This localization is crucial for its ability to induce apoptosis and inhibit cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butenyl isothiocyanate can be synthesized through the enzymatic hydrolysis of glucosinolates by the enzyme myrosinase. This process involves the conversion of glucosinolates into isothiocyanates, including this compound . The extraction of glucosinolates from plant materials, such as radish roots, can be achieved using a solvent mixture of methanol and water at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucosinolates from cruciferous vegetables, followed by enzymatic hydrolysis. The use of eco-friendly non-conventional extraction methods is being explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Butenyl isothiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the isothiocyanate functional group (–NCS), which is highly reactive .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include thioureas, carbamates, and various oxidized derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

4-isothiocyanatobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIHGKNFJKJXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187494
Record name 3-Butenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Penetrating aroma
Record name 3-Butenyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

163.00 to 164.00 °C. @ 760.00 mm Hg
Record name 4-Isothiocyanato-1-butene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.46 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name 4-Isothiocyanato-1-butene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Butenyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-0.996 (20°)
Record name 3-Butenyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3386-97-8
Record name 3-Butenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3386-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Butenyl isothiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-butenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-BUTENYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O98H1EW1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-Isothiocyanato-1-butene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Butenyl isothiocyanate?

A1: this compound has a molecular formula of C5H7NS and a molecular weight of 113.18 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A: While the provided research papers do not detail specific spectroscopic data for this compound, its identification and quantification often rely on techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). [, ]

Q3: What is the primary source of this compound?

A: this compound is primarily found in cruciferous vegetables like mustard seeds and certain varieties of kale. [, , , ]

Q4: How is this compound formed in these plants?

A: It is produced through the enzymatic hydrolysis of the glucosinolate gluconapin by myrosinase. This process is often triggered by tissue damage, such as chewing or crushing of the plant material. [, , , ]

Q5: What are the known biological activities of this compound?

A: Research suggests that this compound may exhibit antimicrobial properties. [, ] Additionally, it plays a role in attracting insect herbivores, specifically the diamondback moth, to host plants for oviposition. []

Q6: How does this compound affect insect behavior?

A: Studies show that this compound acts as an attractant for diamondback moth females, potentially guiding them to suitable host plants for oviposition. [] This attraction is part of a complex interplay between plant defense mechanisms, volatile cues, and insect behavior.

Q7: What analytical techniques are used to identify and quantify this compound?

A: The primary techniques used for analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation, identification, and quantification of this compound in complex plant matrices. [, , , ]

Q8: Are there any potential applications for this compound?

A: Its role in attracting specific insect pests, like the diamondback moth, makes it a potential candidate for developing targeted pest control strategies. [] Further research is needed to explore this possibility fully.

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